molecular formula C26H34O7 B1259069 Berkeleytrione

Berkeleytrione

Cat. No. B1259069
M. Wt: 458.5 g/mol
InChI Key: BNDPVNXDSQOTOY-OKCDOLPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Berkeleytrione is a meroterpenoid found in Penicillium rubrum and has been shown to exhibit inhibitory activity against caspase-1. It has a role as a cysteine protease inhibitor and a Penicillium metabolite. It is a cyclic terpene ketone, a meroterpenoid, a tertiary alcohol, a carbopolycyclic compound, a beta-diketone, a methyl ester and a tertiary alpha-hydroxy ketone.

Scientific Research Applications

Berkeleytrione in Extremophilic Microorganisms Research

Berkeleytrione, identified in extremophilic microorganisms from Berkeley Pit, an acid mine waste lake, has garnered scientific interest for its potential bioactive properties. Studies have isolated berkeleytrione from the fungus Penicillium rubrum, exploring its role as an inhibitor of caspase-1 signaling enzyme and its potential in mitigating interleukin 1-β production by inflammasomes in THP-1 cell line assays (Stierle et al., 2011). This research is pivotal in understanding the therapeutic potential of compounds derived from extreme environments.

Unique Bioactive Compound Structures

Further research into compounds from Berkeley Pit Lake has led to the identification of berkeleytrione as part of a group of novel hybrid polyketide-terpenoid metabolites. These compounds, including berkeleyacetals A-C, have been isolated from Penicillium sp. and their structures have been studied for their uniqueness and potential applications in various scientific fields (Stierle et al., 2007). Understanding the structure of such novel compounds can provide insights into their potential utility in scientific research.

properties

Product Name

Berkeleytrione

Molecular Formula

C26H34O7

Molecular Weight

458.5 g/mol

IUPAC Name

methyl (1R,2S,9R,10S,11R,13R,15S)-9,15-dihydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadec-4-ene-1-carboxylate

InChI

InChI=1S/C26H34O7/c1-13-22(4)12-15-23(5,26(13,20(31)33-8)19(30)25(7,32)18(22)29)10-9-14-21(2,3)16(27)11-17(28)24(14,15)6/h9,15,17,28,32H,1,10-12H2,2-8H3/t15-,17-,22-,23+,24-,25+,26+/m1/s1

InChI Key

BNDPVNXDSQOTOY-OKCDOLPESA-N

Isomeric SMILES

C[C@]12CC=C3[C@]([C@@H]1C[C@@]4(C(=C)[C@]2(C(=O)[C@@](C4=O)(C)O)C(=O)OC)C)([C@@H](CC(=O)C3(C)C)O)C

Canonical SMILES

CC1(C(=O)CC(C2(C1=CCC3(C2CC4(C(=C)C3(C(=O)C(C4=O)(C)O)C(=O)OC)C)C)C)O)C

synonyms

berkeleytrione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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